molecular formula C20H17NO4 B12812427 N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine CAS No. 2547-03-7

N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine

Cat. No.: B12812427
CAS No.: 2547-03-7
M. Wt: 335.4 g/mol
InChI Key: FQTOTRMQZPBLBJ-UHFFFAOYSA-N
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Description

N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine is an organic compound that belongs to the class of naphthyl derivatives. This compound is characterized by the presence of a naphthyloxy group attached to a carbonyl group, which is further connected to a phenylalanine moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine typically involves the reaction of 2-naphthol with a suitable carbonylating agent to form the naphthyloxycarbonyl intermediate. This intermediate is then reacted with 3-phenyl-DL-alanine under specific conditions to yield the final product. Common reagents used in this synthesis include pyridine and methacrylic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The naphthyloxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, alcohols, and substituted naphthyl compounds. These products are often characterized using techniques such as NMR, IR, and mass spectrometry .

Scientific Research Applications

N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in these interactions are often studied using biochemical assays and molecular modeling techniques .

Comparison with Similar Compounds

Similar Compounds

    γ-(2-Naphthyloxy)-n-butyric acid: Shares the naphthyloxy group but differs in the rest of the structure.

    2-Naphthyloxycarbonyl chloride: Used as a reagent in organic synthesis.

    2-Naphthyloxypropyl methacrylate: A monomer used in polymer chemistry .

Uniqueness

N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine is unique due to its combination of a naphthyloxy group with a phenylalanine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2547-03-7

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

2-(naphthalen-2-yloxycarbonylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C20H17NO4/c22-19(23)18(12-14-6-2-1-3-7-14)21-20(24)25-17-11-10-15-8-4-5-9-16(15)13-17/h1-11,13,18H,12H2,(H,21,24)(H,22,23)

InChI Key

FQTOTRMQZPBLBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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